molecular formula C12H7F3N2O3 B215214 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No. B215214
M. Wt: 284.19 g/mol
InChI Key: DXDXAPIJIQXQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been found to have potential therapeutic applications in cancer treatment. In

Mechanism of Action

The mechanism of action of 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine involves the inhibition of 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine. 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is a key enzyme involved in the regulation of cell proliferation, differentiation, and survival. It is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine have been extensively studied in scientific research. It has been found to induce apoptosis in cancer cells by inhibiting 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a crucial step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine in lab experiments include its potent inhibition of 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine, which makes it a valuable tool for studying the role of 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine in cell signaling and regulation. Its anti-tumor effects also make it a potential therapeutic agent for cancer treatment. However, its limitations include its toxicity and potential side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine. One direction is to investigate its potential therapeutic applications in cancer treatment, either as a standalone therapy or in combination with other anti-cancer agents. Another direction is to study its effects on other signaling pathways and cellular processes, which may lead to the discovery of new therapeutic targets. Additionally, further research is needed to optimize its synthesis method and to develop more efficient and safer analogs.
Conclusion:
In conclusion, 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is a valuable tool for scientific research, particularly in the study of 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine and its role in cell signaling and regulation. Its potential therapeutic applications in cancer treatment make it an exciting area of research, and further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be a potent inhibitor of 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine, which is a family of enzymes that play a crucial role in cell signaling and regulation. 3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.

properties

Product Name

3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

Molecular Formula

C12H7F3N2O3

Molecular Weight

284.19 g/mol

IUPAC Name

3-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)8-3-1-4-9(7-8)20-11-10(17(18)19)5-2-6-16-11/h1-7H

InChI Key

DXDXAPIJIQXQIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-6-methoxy-3-nitropyridine (20 g, 125 mmol) in DMF (120 mL) was treated with 3-trifluoromethylphenol (21 g, 129 mmol) and cesium carbonate (50 g, 154 mmol). The mixture was heated at 70° C. for 14 h. The reaction was concentrated. The residue was dissolved in ethyl acetate and washed with brine, 5% lithium chloride, and aqueous HCl and brine. After concentration, purification was achieved by column chromatography on silica gel using a continuous gradient from 0% to 40% ethyl acetate in hexanes as eluent afforded 21 g (60% yield) of 3a as a white crystals. [M+H]+=285.17.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
60%

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